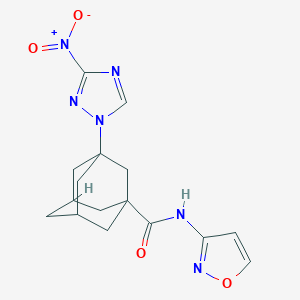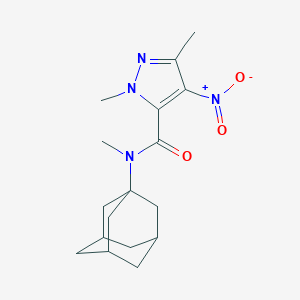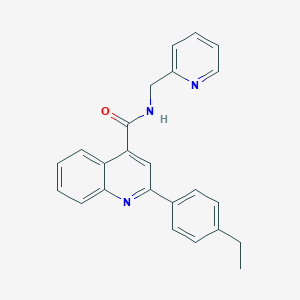
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is a complex organic compound with the molecular formula C22H16N3O4+
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the quinolizin core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove nitro groups or reduce other functionalities.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the quinolizin ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolizin derivatives with additional oxygen-containing groups, while reduction could produce amines or other reduced forms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
作用机制
The mechanism of action of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium involves its interaction with specific molecular targets. The nitro groups and quinolizin core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
Quinolizin derivatives: Compounds with similar quinolizin cores but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various cores.
Uniqueness
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is unique due to its specific combination of a quinolizin core with nitrophenyl groups
属性
分子式 |
C22H16N3O4+ |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1 |
InChI 键 |
VMTQGVXQELLYGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B280434.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)



![2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

![(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B280453.png)
